molecular formula C11H6BrFO3 B1383397 3-(2-Bromoacetyl)-7-fluorochromen-2-one CAS No. 1446333-79-4

3-(2-Bromoacetyl)-7-fluorochromen-2-one

Cat. No. B1383397
CAS RN: 1446333-79-4
M. Wt: 285.07 g/mol
InChI Key: QTKTXAWIRPEKHC-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)coumarins are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds . They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .


Synthesis Analysis

3-(Bromoacetyl)coumarins have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They have been used as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .


Chemical Reactions Analysis

3-(Bromoacetyl)coumarins have been used in various chemical reactions. For instance, treatment of 3-(bromoacetyl)coumarin with di(2-picolyl)amine in chloroform under basic condition at room temperature afforded the corresponding 3-(bis(pyridin-2-ylmethyl)glycyl)-2H-chromen-2-one .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 3-(2-Bromoacetyl)-7-fluorochromen-2-one is utilized in the synthesis of various biologically active heterocyclic compounds. Researchers have explored its reactivity with aromatic aldehydes and malononitrile to generate pyran and pyridine derivatives, which are known for their potential biological activities .

Generation of Polyfunctionalized Heterocycles

This chemical serves as a precursor for synthesizing polyfunctionalized heterocycles, such as thiophene, thiazole, pyrazole, pyran, and pyridine derivatives incorporating a coumarin moiety. These derivatives are significant due to their diverse biological activities .

Versatile Building Blocks

3-(2-Bromoacetyl)-7-fluorochromen-2-one acts as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems. These systems are important in various industrial applications due to their complex and functional structures .

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthetic strategies to create libraries of coumarin thiazoles. This method is advantageous due to its speed and high yield of products .

properties

IUPAC Name

3-(2-bromoacetyl)-7-fluorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKTXAWIRPEKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoacetyl)-7-fluorochromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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